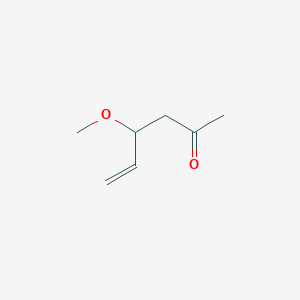

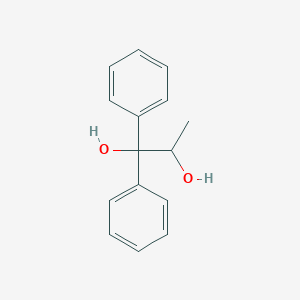

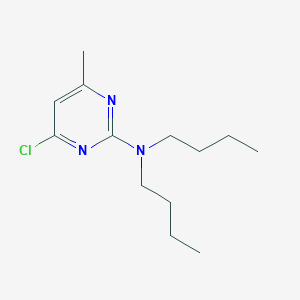

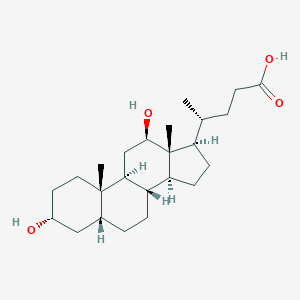

![molecular formula C13H15N3O4S B056367 5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide CAS No. 24477-36-9](/img/structure/B56367.png)

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Citicoline sodium salt, also known as cytidine diphosphate-choline sodium, is a naturally occurring compound found in the cells of human and animal tissues. It plays a crucial role in the synthesis of phosphatidylcholine, a major component of cell membranes. Citicoline sodium salt is widely recognized for its neuroprotective properties and is used in various therapeutic applications, particularly in the treatment of neurological disorders .

Wissenschaftliche Forschungsanwendungen

Citicoline sodium salt has a wide range of scientific research applications:

Chemistry: It is used as a precursor in the synthesis of various phospholipids.

Biology: Citicoline sodium salt is studied for its role in cell membrane synthesis and repair.

Medicine: It is widely used in the treatment of neurological disorders such as stroke, Alzheimer’s disease, and Parkinson’s disease.

Industry: Citicoline sodium salt is used in the production of dietary supplements and pharmaceuticals.

Safety and Hazards

The safety and hazards of a compound can be determined by its hazard statements and precautionary statements. For the similar compound “5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]pyrazine-2-carboxamide”, the hazard statements are H315, H319, H335, and the precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of citicoline sodium salt involves several synthetic routes. One common method includes the reaction of cytidine-5-monophosphate with choline phosphate in the presence of a suitable catalyst. The reaction is typically carried out in an aqueous medium under controlled temperature and pH conditions. The resulting citicoline is then converted to its sodium salt form by neutralizing with sodium hydroxide .

Industrial Production Methods: Industrial production of citicoline sodium salt often involves the use of dicarboxylic acids or their salts to achieve high purity levels. The process includes the reaction of cytidine-5-monophosphate with choline phosphate, followed by purification through column chromatography. The final product is obtained by recrystallization, ensuring a purity of over 99% .

Analyse Chemischer Reaktionen

Types of Reactions: Citicoline sodium salt undergoes various chemical reactions, including hydrolysis, phosphorylation, and oxidation.

Common Reagents and Conditions:

Hydrolysis: Citicoline sodium salt can be hydrolyzed into choline and cytidine in the presence of water and suitable enzymes.

Phosphorylation: The compound can participate in phosphorylation reactions, forming phosphatidylcholine.

Oxidation: Citicoline sodium salt can undergo oxidation reactions, particularly in the presence of reactive oxygen species.

Major Products: The major products formed from these reactions include choline, cytidine, and phosphatidylcholine .

Wirkmechanismus

Citicoline sodium salt exerts its effects by increasing the synthesis of phosphatidylcholine, a key component of neuronal cell membranes. It enhances the production of acetylcholine, a neurotransmitter involved in cognitive functions. Additionally, citicoline sodium salt helps in reducing glutamate levels and increasing adenosine triphosphate (ATP) levels in the brain, providing neuroprotection and supporting brain energy metabolism .

Similar Compounds:

Choline: Both citicoline sodium salt and choline play essential roles in brain health.

Phosphatidylcholine: While phosphatidylcholine is a direct component of cell membranes, citicoline sodium salt serves as a precursor, making it a more versatile compound in therapeutic applications.

Uniqueness: Citicoline sodium salt is unique due to its ability to enhance cognitive functions and provide neuroprotection. Its efficiency in crossing the blood-brain barrier and its role in synthesizing essential phospholipids make it a valuable compound in both research and therapeutic contexts .

Eigenschaften

IUPAC Name |

5-methyl-N-[2-(4-sulfamoylphenyl)ethyl]-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O4S/c1-9-8-12(16-20-9)13(17)15-7-6-10-2-4-11(5-3-10)21(14,18)19/h2-5,8H,6-7H2,1H3,(H,15,17)(H2,14,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFGWNIGZMCIXJX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.